molecular formula C12H7Cl2N3O2S B2479017 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-95-9

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2479017
CAS No.: 946286-95-9
M. Wt: 328.17
InChI Key: QIWFKXUWBFCTLR-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,5-dichlorobenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid under specific reaction conditions . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c1-5-4-7(19-17-5)11(18)16-12-15-10-8(20-12)3-2-6(13)9(10)14/h2-4H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFKXUWBFCTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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